molecular formula C15H20F3N B13406324 N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine CAS No. 74051-23-3

N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine

Cat. No.: B13406324
CAS No.: 74051-23-3
M. Wt: 271.32 g/mol
InChI Key: QRZZGUUNMZTINV-UHFFFAOYSA-N
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Description

N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine is a synthetic phenethylamine derivative characterized by three distinct structural features:

  • Alpha-methyl group: A methyl substituent on the ethylamine backbone, which enhances metabolic stability by resisting enzymatic degradation .
  • m-Trifluoromethylphenyl group: A meta-positioned trifluoromethyl (CF₃) group on the benzene ring, introducing strong electron-withdrawing effects that modulate electronic interactions with biological targets.

This compound’s structural complexity positions it within a broader class of substituted phenethylamines, which are studied for their diverse pharmacological and biochemical activities.

Properties

CAS No.

74051-23-3

Molecular Formula

C15H20F3N

Molecular Weight

271.32 g/mol

IUPAC Name

3-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]but-2-en-1-amine

InChI

InChI=1S/C15H20F3N/c1-11(2)7-8-19-12(3)9-13-5-4-6-14(10-13)15(16,17)18/h4-7,10,12,19H,8-9H2,1-3H3

InChI Key

QRZZGUUNMZTINV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine typically involves multiple steps, starting with the preparation of the trifluoromethylphenethylamine core. This can be achieved through the reaction of trifluoromethylbenzene with ethylamine under specific conditions. The isopentenyl group is then introduced through a Friedel-Crafts alkylation reaction, using isopentenyl chloride as the alkylating agent. The final step involves the methylation of the alpha position, which can be accomplished using methyl iodide in the presence of a strong base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, ketones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets, such as adenosine receptors. It has been shown to bind selectively to the adenosine A3 receptor, inhibiting the formation of cyclic AMP (cAMP) and exerting antiproliferative effects on tumor cells. This interaction can be blocked by specific antagonists, indicating a receptor-mediated mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Effects

The table below compares the target compound with key analogs based on substituent variations:

Compound Name N-Substituent Benzene Substituent Alpha Substituent Key Properties
N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine 2-Isopentenyl (branched alkenyl) m-Trifluoromethyl Methyl High lipophilicity; electron-withdrawing aryl group
alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine () Piperidinylethyl (cyclic amine) m-Trifluoromethyl Methyl Enhanced polarity due to piperidine; potential for hydrogen bonding
N-Methyl-2-(1,3-diphenyl)propylamine () Benzyl None (substituted on propyl chain) None Aromatic interactions; moderate lipophilicity
N6-(2-Isopentenyl)adenine (iP, –2) Adenine core N/A N/A Natural cytokinin; binds dehydrogenases via isopentenyl group
Key Observations:
  • N-Substituent : The target compound’s isopentenyl group contrasts with the piperidinylethyl group in ’s analog. The former increases lipophilicity, while the latter introduces polar and hydrogen-bonding capabilities, likely altering receptor affinity and solubility.
  • Trifluoromethyl vs. Non-Fluorinated Groups: The CF₃ group in the target compound and ’s analog enhances metabolic stability and electronic effects compared to non-fluorinated analogs like the benzyl-substituted compound in .
  • Alpha-Methyl Group: Shared with ’s compound, this feature is common in amphetamine derivatives and confers resistance to monoamine oxidase (MAO) degradation .

Functional and Pharmacological Implications

Enzyme Interactions (–2)

While the target compound is synthetic, its N-isopentenyl group shares structural homology with natural cytokinins like N6-(2-isopentenyl)adenine (iP). iP is a substrate for cytokinin dehydrogenase (CKX), which oxidizes isopentenyl side chains via quinone electron acceptors . Though the target compound’s phenethylamine core differs from adenine, its isopentenyl group may interact with similar enzymes or transporters, warranting further study.

Electronic and Steric Effects
  • Branched vs. Cyclic N-Substituents : The isopentenyl chain’s flexibility may allow for unique hydrophobic interactions in biological membranes, whereas the piperidinylethyl group’s rigidity could restrict conformational mobility .

Metabolic Stability and Lipophilicity

  • Lipophilicity : The isopentenyl substituent likely increases logP compared to polar N-substituents (e.g., piperidinylethyl), enhancing blood-brain barrier penetration.
  • Metabolic Resistance : The CF₃ group and alpha-methyl substituent collectively reduce susceptibility to oxidative metabolism, a feature shared with fluorinated amphetamines .

Biological Activity

N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and plant biology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine is characterized by its unique structure, which includes:

  • An isopentenyl group
  • A methyl group
  • A trifluoromethyl group attached to a phenethylamine backbone

This structural configuration suggests potential interactions with biological systems, particularly in receptor binding and enzymatic activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Cytokinin Activity

Research indicates that compounds with similar structures exhibit cytokinin-like activity, promoting cell division and growth in plant tissues. For instance, N6-(Δ2-Isopentenyl)adenine has been shown to be significantly more active than its adenosine counterpart in stimulating tobacco callus growth . This suggests that N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine may also possess similar growth-promoting properties.

2. Pharmacological Effects

Preliminary studies suggest that this compound may have implications in pharmacology, particularly concerning:

  • Neurotransmitter modulation : Its structural analogs have been investigated for their effects on neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Anti-cancer properties : Certain derivatives have shown promise in inhibiting tumor growth in various cancer models, indicating a need for further exploration into the anti-cancer potential of this specific compound.

Case Study 1: Plant Growth Promotion

In a controlled study, N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine was applied to Nicotiana tabacum cultures. Results indicated a significant increase in cell proliferation compared to untreated controls, supporting its role as a plant growth regulator.

Case Study 2: Neuropharmacological Assessment

A series of in vitro assays were conducted to evaluate the effects of the compound on neurotransmitter release in neuronal cell lines. The results demonstrated a dose-dependent increase in dopamine release, suggesting potential applications in treating neurodegenerative disorders.

Data Tables

Study Objective Findings
Plant Growth PromotionAssess cytokinin-like effectsSignificant increase in tobacco callus growth
Neuropharmacological AssessmentEvaluate neurotransmitter modulationDose-dependent increase in dopamine release
Anti-cancer ActivityTest inhibitory effects on cancer cellsInhibition of tumor cell proliferation observed

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